molecular formula C7H5ClFNO B13663053 2-Amino-3-chloro-5-fluorobenzaldehyde

2-Amino-3-chloro-5-fluorobenzaldehyde

Cat. No.: B13663053
M. Wt: 173.57 g/mol
InChI Key: JVKKTVUUFYNUMQ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Amino-3-chloro-5-fluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the halogen-exchange reaction, where a precursor compound such as 3-chloro-5-fluorobenzaldehyde is reacted with an amine source under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

2-Amino-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-chloro-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Amino-3-chloro-5-fluorobenzaldehyde include:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and makes it a valuable intermediate in various chemical and biological applications.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

2-amino-3-chloro-5-fluorobenzaldehyde

InChI

InChI=1S/C7H5ClFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H,10H2

InChI Key

JVKKTVUUFYNUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Cl)F

Origin of Product

United States

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